molecular formula C15H11ClN2O B14389943 2-(4-Chlorophenyl)-6-phenyl-4H-1,3,4-oxadiazine CAS No. 89684-47-9

2-(4-Chlorophenyl)-6-phenyl-4H-1,3,4-oxadiazine

Cat. No.: B14389943
CAS No.: 89684-47-9
M. Wt: 270.71 g/mol
InChI Key: FNDAMVJEZFGLNB-UHFFFAOYSA-N
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Description

2-(4-Chlorophenyl)-6-phenyl-4H-1,3,4-oxadiazine is a heterocyclic compound that contains an oxadiazine ring, which is a six-membered ring with three nitrogen atoms and one oxygen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chlorophenyl)-6-phenyl-4H-1,3,4-oxadiazine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-chlorobenzohydrazide with phenyl isocyanate in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature, leading to the formation of the oxadiazine ring.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions to maximize yield and purity would be essential. Additionally, the choice of solvents and reagents would be influenced by cost, availability, and environmental considerations.

Chemical Reactions Analysis

Types of Reactions

2-(4-Chlorophenyl)-6-phenyl-4H-1,3,4-oxadiazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur at the phenyl or chlorophenyl rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can lead to various substituted derivatives.

Scientific Research Applications

2-(4-Chlorophenyl)-6-phenyl-4H-1,3,4-oxadiazine has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound has potential as a bioactive agent, with studies exploring its antimicrobial and anticancer properties.

    Medicine: Research is ongoing to investigate its potential as a therapeutic agent for various diseases.

    Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-(4-Chlorophenyl)-6-phenyl-4H-1,3,4-oxadiazine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to therapeutic effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Chlorophenyl)-5-(pyrrolidin-1-yl)-2H-1,2,3-triazole-4-carboxylic acid
  • N-(4-(4-Bromophenyl)thiazol-2-yl)-2-chloroacetamide

Uniqueness

2-(4-Chlorophenyl)-6-phenyl-4H-1,3,4-oxadiazine is unique due to its specific ring structure and the presence of both chlorophenyl and phenyl groups. This combination of features imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

CAS No.

89684-47-9

Molecular Formula

C15H11ClN2O

Molecular Weight

270.71 g/mol

IUPAC Name

2-(4-chlorophenyl)-6-phenyl-4H-1,3,4-oxadiazine

InChI

InChI=1S/C15H11ClN2O/c16-13-8-6-12(7-9-13)15-18-17-10-14(19-15)11-4-2-1-3-5-11/h1-10,17H

InChI Key

FNDAMVJEZFGLNB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CNN=C(O2)C3=CC=C(C=C3)Cl

Origin of Product

United States

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